Allosteric IRE1α Inhibition: Conformational Selectivity Over ATP-Competitive Inhibitors
Derivatives of imidazo[1,2-b]pyridazin-8-amine exhibit a unique allosteric mechanism of action against IRE1α, distinct from typical ATP-competitive kinase inhibitors. X-ray crystallography (PDB ID: 6HX1) demonstrates that these derivatives bind to a previously unreported, highly disordered conformation of the IRE1α kinase domain [1]. This conformation is incompatible with the back-to-back dimerization required for IRE1α RNase activation, thereby allosterically inhibiting its endoribonuclease function [2]. The binding site is distinct from the ATP-binding pocket, offering a pathway to high kinase selectivity. A specific derivative, Compound 2, showed potent inhibition of IRE1α RNase activity with an IC50 value of 80 nM .
| Evidence Dimension | Inhibition of IRE1α endoribonuclease (RNase) activity |
|---|---|
| Target Compound Data | IC50 = 80 nM for imidazo[1,2-b]pyridazin-8-amine derivative (Compound 2) |
| Comparator Or Baseline | ATP-competitive IRE1α kinase inhibitors (e.g., KIRA6), which typically inhibit kinase activity without directly targeting the RNase function. |
| Quantified Difference | The allosteric inhibitor prevents RNase activity (IC50=80 nM) by locking the kinase in an inactive conformation, whereas ATP-competitive inhibitors primarily block kinase autophosphorylation (KIRA6 IC50 ~ 0.6 µM on kinase activity). |
| Conditions | In vitro fluorescence polarization assay for RNase activity; X-ray crystallography of human IRE1α kinase domain (PDB: 6HX1) [1]. |
Why This Matters
Procuring this core scaffold enables access to a unique allosteric mechanism, which is a high-value differentiator in developing selective IRE1α modulators for oncology and protein misfolding diseases.
- [1] RCSB PDB. (2019). 6HX1: IRE1 ALPHA IN COMPLEX WITH imidazo[1,2-b]pyridazin-8-amine compound 2. Deposited: 2018-10-15, Released: 2019-02-27. View Source
- [2] Colombano, G., Caldwell, J. J., Matthews, T. P., et al. (2019). Binding to an unusual inactive kinase conformation by highly selective inhibitors of inositol-requiring enzyme 1α kinase-endoribonuclease. Journal of Medicinal Chemistry, 62(5), 2447-2465. View Source
